molecular formula C5H8O5 B027593 (S)-2-Hydroxysuccinic Acid Methyl Ester CAS No. 66212-45-1

(S)-2-Hydroxysuccinic Acid Methyl Ester

Cat. No. B027593
CAS RN: 66212-45-1
M. Wt: 148.11 g/mol
InChI Key: RTSODCRZYKSCLO-VKHMYHEASA-N
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Description

“(S)-2-Hydroxysuccinic Acid Methyl Ester” is a type of methyl ester. Methyl esters are a common fatty acid – a form of non-toxic, biodegradable, and sustainable oleochemical . These esters are primarily derived from natural sources like vegetable oils and animal fats . They have strong solubility and lubricity .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Methyl esters of various carboxylic acids bearing reactive hydroxyl groups as well as acid- or base-labile functionalities could be rapidly prepared within short times in good to excellent yields in high purities without column chromatography .


Chemical Reactions Analysis

The general mechanism of ester reactions involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester .


Physical And Chemical Properties Analysis

Methyl esters have various physical and chemical properties. They have a specific gravity of 0.87-0.90 g/cm3, viscosity of 1.9-6.0 mm2/s, flashpoint of 130-170°C, and density of 0.92 g/cm3 . Methyl esters are water-soluble, show low toxicity, and can bind to cholesterol within the membrane .

Safety And Hazards

The safety data sheet for a similar compound, methyl stearate, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It’s important to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The effective transesterification process to produce fatty acid methyl esters (FAME) requires the use of low-cost, less corrosive, environmentally friendly, and effective catalysts . The recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . A special focus is given to the applicability of each method in industry .

properties

IUPAC Name

(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSODCRZYKSCLO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566614
Record name (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxysuccinic Acid Methyl Ester

CAS RN

66212-45-1
Record name (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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